molecular formula C27H44O4 B12657665 Decyl isononyl phthalate CAS No. 96507-83-4

Decyl isononyl phthalate

Cat. No.: B12657665
CAS No.: 96507-83-4
M. Wt: 432.6 g/mol
InChI Key: YZHDZDITQRCTQB-UHFFFAOYSA-N
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Description

Decyl isononyl phthalate is a type of phthalate ester, commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly used in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . It is a colorless, clear, water-insoluble liquid with a high boiling point and low vapor pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl isononyl phthalate is synthesized through the esterification of phthalic anhydride with decanol and isononanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification. The product is then purified through distillation to remove any unreacted alcohols and by-products .

Chemical Reactions Analysis

Types of Reactions: Decyl isononyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and the corresponding alcohols. Transesterification involves the exchange of ester groups between molecules, typically in the presence of an alcohol and a catalyst .

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, elevated temperatures (around 100°C).

    Transesterification: Alcohol, acid or base catalyst, moderate temperatures (50-100°C).

Major Products:

    Hydrolysis: Phthalic acid, decanol, isononanol.

    Transesterification: New esters formed by exchanging the ester groups.

Comparison with Similar Compounds

  • Diisononyl phthalate (DINP)
  • Di-n-decyl phthalate (DDP)
  • Diisodecyl phthalate (DIDP)
  • Diundecyl phthalate (DUP)
  • Didodecyl phthalate (DDDP)

Comparison: Decyl isononyl phthalate is unique due to its specific combination of decyl and isononyl groups, which provide a balance of flexibility and durability. Compared to other phthalates like diisononyl phthalate and di-n-decyl phthalate, it offers distinct physical properties such as lower volatility and higher boiling points, making it suitable for specific industrial applications .

Properties

CAS No.

96507-83-4

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

1-O-decyl 2-O-(7-methyloctyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C27H44O4/c1-4-5-6-7-8-9-11-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-10-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3

InChI Key

YZHDZDITQRCTQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C

Origin of Product

United States

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